molecular formula C15H20Cl2FN3O B1450711 1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride CAS No. 2140305-31-1

1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

Cat. No. B1450711
M. Wt: 348.2 g/mol
InChI Key: HEDOJNFSTFJNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2140316-40-9 and a molecular weight of 338.28 . The IUPAC name of this compound is 1-((5-(tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23N3O2.2ClH/c15-12-1-5-17(6-2-12)9-13-14(19-10-16-13)11-3-7-18-8-4-11;;/h10-12H,1-9,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 338.28 . The InChI code provides additional information about its chemical structure .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, including those with piperidine components, and displayed good to moderate antimicrobial activities against tested microorganisms. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Analysis

  • The hydrochloride salt of a compound similar in structure, featuring a piperazine moiety, was analyzed for its crystal structure, providing insights into the structural basis of its activity and potentially guiding the design of new therapeutic agents (Ullah & Stoeckli-Evans, 2021).

Derivatives with Potential CNS Activity

  • Research on derivatives of 1H-indoles, including those substituted with piperidine, revealed a new class of compounds with high selectivity for alpha 1-adrenoceptor antagonists. This study suggests the utility of such derivatives in developing CNS-active drugs (Balle et al., 2003).

Synthesis of Novel Compounds

  • The practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors demonstrates the role of piperidine derivatives in synthesizing compounds with significant therapeutic potential (Zhang et al., 2009).

properties

IUPAC Name

1-[[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O.2ClH/c16-12-3-1-11(2-4-12)15-14(18-10-20-15)9-19-7-5-13(17)6-8-19;;/h1-4,10,13H,5-9,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDOJNFSTFJNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(OC=N2)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(4-Fluorophenyl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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